1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Description
Properties
IUPAC Name |
1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-6(10)5(7(11)2-4)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGCLJPIVXNHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241312 | |
| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-27-9 | |
| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of 1,3,5-Trifluorobenzene with 2,2,2-Trifluoroethyl Bromide
The most common and well-documented method for synthesizing 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene involves the nucleophilic substitution reaction between 1,3,5-trifluorobenzene and 2,2,2-trifluoroethyl bromide. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of sensitive fluorinated groups.
1,3,5-Trifluorobenzene + 2,2,2-Trifluoroethyl bromide → this compound
- Base: Potassium tert-butoxide is employed as a strong, non-nucleophilic base to deprotonate the aromatic ring and facilitate the alkylation.
- Solvent: Aprotic, anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to maintain reaction integrity.
- Temperature: Controlled moderate temperatures (typically 0–50 °C) to optimize yield and minimize side reactions.
- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.
This method yields the target compound with high purity and good yield, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial applications.
Catalytic Methods Involving Transition Metals
Although less commonly reported specifically for this compound, catalytic methods using palladium catalysts have been explored for related fluorinated aromatic alkylations. For example:
- Catalyst: Palladium on activated charcoal or palladium complexes.
- Mechanism: Cross-coupling reactions such as Suzuki or Heck-type coupling could be adapted to introduce trifluoroethyl groups onto fluorinated benzene derivatives.
- Advantages: Potential for milder reaction conditions and improved selectivity.
However, direct alkylation remains the preferred route due to simplicity and efficiency.
Industrial Scale Considerations
On an industrial scale, continuous flow reactors are utilized to enhance reaction control, reproducibility, and safety when handling fluorinated reagents. Continuous flow synthesis allows:
- Precise control of reaction time and temperature.
- Improved mixing and heat transfer.
- Safer handling of reactive intermediates.
This approach is consistent with modern green chemistry principles and ensures consistent product quality.
Reaction Parameters and Yields
| Parameter | Typical Conditions | Effect on Outcome |
|---|---|---|
| Base | Potassium tert-butoxide (1.2 equiv.) | Facilitates deprotonation and alkylation |
| Solvent | Anhydrous THF or DMF | Maintains anhydrous conditions, dissolves reagents |
| Temperature | 25–50 °C | Balances reaction rate and selectivity |
| Reaction Time | 4–12 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |
| Yield | Typically 70–85% | High yield with optimized conditions |
Mechanistic Insights
The reaction proceeds via base-induced deprotonation of the aromatic C–H bond adjacent to fluorine atoms, generating an anionic intermediate that undergoes nucleophilic substitution with 2,2,2-trifluoroethyl bromide. The electron-withdrawing fluorine atoms increase the acidity of the aromatic protons and stabilize the intermediate, facilitating selective substitution at the 2-position.
The trifluoroethyl group’s strong electron-withdrawing effect also influences the reaction kinetics and product stability. The presence of multiple fluorine atoms enhances the compound's chemical inertness and affects its physical properties such as volatility and solubility.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 1,3,5-Trifluorobenzene, 2,2,2-Trifluoroethyl bromide | Potassium tert-butoxide, anhydrous THF, inert atmosphere | High yield, straightforward, scalable | Requires strict anhydrous conditions |
| Palladium-Catalyzed Coupling | Fluorinated benzene derivatives, trifluoroethyl source | Pd catalyst, aprotic solvent | Potential for milder conditions | Less reported for this specific compound |
| Continuous Flow Synthesis | Same as direct alkylation | Flow reactor, controlled temp | Enhanced safety and reproducibility | Requires specialized equipment |
Research Findings and Literature Support
- The synthesis via direct alkylation is supported by commercial suppliers and research catalogues, confirming its reliability and reproducibility.
- Studies on fluorinated aromatic alkylations emphasize the importance of strong bases and anhydrous conditions to achieve high selectivity and yield.
- Industrial patents and process descriptions highlight continuous flow methodologies as a modern approach to scale-up fluorinated compound synthesis, improving safety and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Blocks for Complex Compounds : This compound serves as a precursor in synthesizing more complex fluorinated organic compounds. These derivatives are crucial in developing specialty chemicals and pharmaceuticals due to their unique properties .
- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the trifluoromethyl groups allows this compound to participate in various substitution reactions, making it versatile for chemical modifications .
Biological Applications
- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and protein-ligand interactions. Its ability to form strong hydrogen bonds enhances its effectiveness in binding to biological targets .
- Anticancer Research : Trifluoromethylated compounds have been investigated for their potential to inhibit cancer cell proliferation. Studies indicate that they may disrupt cellular processes critical for cancer growth .
Pharmaceutical Development
- Drug Design : The unique properties of this compound make it an attractive candidate for drug development. It is particularly relevant in designing enzyme inhibitors and receptor modulators due to its strong interactions with biological molecules .
Industrial Applications
- Specialty Chemicals Production : This compound is used in producing specialty chemicals with high thermal stability and resistance to chemical degradation. Such properties are valuable in various industrial applications .
Case Study 1: Anticancer Activity
Research has demonstrated that trifluoromethylated compounds can inhibit the growth of specific cancer cell lines. For instance, studies involving derivatives of this compound showed promising results in reducing cell proliferation through targeted mechanisms involving apoptosis .
Case Study 2: Enzyme Inhibition
A study focused on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity by binding at active sites. This finding supports its potential use in therapeutic applications targeting metabolic pathways .
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is largely dependent on its interaction with other molecules. The trifluoroethyl group can form hydrogen bonds with Lewis bases, while the fluorine atoms on the benzene ring can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table compares 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene with structurally related fluorinated compounds identified in the evidence:
Structural and Functional Differences
Substitution Pattern: The target compound features three fluorine atoms on the benzene ring, creating a symmetrical electron-deficient core, whereas analogues like 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone have fewer fluorine substituents (two at 3,5-positions) . The trifluoroethyl group (-CH₂CF₃) in the target compound differs from ketone-containing analogues (e.g., -COCF₃), which are more reactive in acylations but less stable under basic conditions .
Physicochemical Properties: Lipophilicity: The trifluoroethyl group increases logP compared to ketone analogues, enhancing bioavailability in drug design . Thermal Stability: Symmetrical fluorination in the target compound likely improves thermal stability over mono- or di-fluorinated ketones.
Reactivity :
- Ketone analogues (e.g., 708-64-5) undergo nucleophilic additions or reductions, whereas the target compound’s alkyl group favors electrophilic aromatic substitution or cross-coupling reactions .
Biological Activity
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with significant potential in various biological applications. Its unique trifluoromethyl groups enhance its chemical stability and influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄F₆ |
| CAS Number | 1099597-27-9 |
| Melting Point | Not specified |
| Solubility | Non-polar solvents |
| Hazard Classification | Irritant |
This compound exhibits various biological activities due to its unique structural characteristics. The trifluoromethyl groups can modulate interactions with biological targets such as enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Compounds with trifluoromethyl groups have been shown to inhibit certain enzymes involved in metabolic pathways. For example, they can affect protease activity and influence apoptosis pathways.
- Receptor Modulation: The lipophilicity imparted by the trifluoromethyl groups allows for better membrane penetration and receptor interaction.
Pharmacological Applications
Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced pharmacological properties. For instance:
- Anticancer Activity: Trifluoromethylated compounds have been studied for their potential to inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antiviral Properties: Some studies suggest that fluorinated compounds can interfere with viral replication processes.
Case Studies
- Study on Anticancer Activity:
- Research on Enzyme Inhibition:
Q & A
Q. Critical factors :
- Temperature : Excess heat (>100°C) may cause defluorination.
- Catalysts : Use of Lewis acids (e.g., ) improves regioselectivity but requires anhydrous conditions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
Advanced: How can conflicting NMR data for fluorinated regions of the compound be resolved?
Fluorine () NMR often shows complex splitting due to coupling between and aromatic . To resolve discrepancies:
- Decoupling experiments : Suppress - coupling to simplify spectra.
- DFT calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in the trifluoroethyl group) that may cause signal broadening.
Basic: What are the key physicochemical properties affecting experimental design?
- Lipophilicity : High logP (~3.5) due to trifluoroethyl/trifluoromethyl groups necessitates use of organic solvents (e.g., THF) for solubility .
- Thermal stability : Decomposes above 200°C; avoid high-temperature reactions unless under inert atmospheres .
- Hygroscopicity : Absorbs moisture, requiring storage in desiccators to prevent hydrolysis of fluorine substituents.
Advanced: How does the stereoelectronic effect of fluorine influence the compound’s reactivity in cross-coupling reactions?
The strong electron-withdrawing nature of and groups:
- Deactivates the benzene ring : Reduces electrophilic substitution but enhances oxidative stability.
- Directs meta-substitution : Fluorine’s inductive effect dominates, guiding reagents to meta positions in further functionalization .
- Impacts catalytic cycles : Pd-based catalysts may require electron-deficient ligands (e.g., SPhos) to counteract reduced electron density at reaction sites.
Basic: What analytical techniques are critical for purity assessment?
- HPLC-MS : Detects trace impurities (e.g., defluorinated byproducts) with a C18 column and acetonitrile/water gradient.
- Elemental analysis : Confirms stoichiometry of C, H, and F (deviation >0.3% indicates contamination).
- X-ray crystallography : Resolves structural ambiguities, especially for regiochemical isomers .
Advanced: How can computational modeling optimize the design of derivatives for biological activity?
- Docking studies : Use crystal structures of target enzymes (e.g., cytochrome P450) to predict binding affinities. Fluorine’s van der Waals radius (1.47 Å) fits tightly into hydrophobic pockets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity.
- MD simulations : Assess the impact of fluorine-induced conformational rigidity on membrane permeability .
Basic: What safety precautions are essential during handling?
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- PPE : Chemically resistant gloves (e.g., nitrile) and goggles to prevent skin/eye irritation (H315/H319 hazards) .
- Waste disposal : Neutralize fluorinated waste with calcium hydroxide to minimize environmental release.
Advanced: What strategies address low yields in large-scale trifluoroethylation?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., oligomerization) .
- Microwave-assisted synthesis : Accelerates reaction kinetics for time-sensitive fluorination steps.
- In situ quenching : Add immediately post-reaction to stabilize reactive intermediates.
Basic: How does the compound’s fluorination pattern compare to analogs in pharmacological studies?
- Enhanced metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs .
- Bioavailability : The trifluoroethyl group improves passive diffusion across lipid bilayers (logD ~2.8 at pH 7.4).
Advanced: How to resolve contradictions in reported spectroscopic data across literature sources?
- Systematic validation : Reproduce experiments under identical conditions (solvent, temperature, concentration).
- Collaborative databases : Cross-reference with NIST or PubChem entries for consensus spectra .
- Peer consultation : Engage fluorochemistry experts to interpret ambiguous splitting patterns.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
